molecular formula C16H15ClO B14362482 1-Chloro-3-(4-methylphenyl)-1-phenylpropan-2-one CAS No. 90176-71-9

1-Chloro-3-(4-methylphenyl)-1-phenylpropan-2-one

Cat. No.: B14362482
CAS No.: 90176-71-9
M. Wt: 258.74 g/mol
InChI Key: DYLDYRCRZKHEGI-UHFFFAOYSA-N
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Description

1-Chloro-3-(4-methylphenyl)-1-phenylpropan-2-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a chloro group, a methyl-substituted phenyl ring, and a phenyl ring attached to a propanone backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(4-methylphenyl)-1-phenylpropan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-methylacetophenone is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(4-methylphenyl)-1-phenylpropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(4-methylphenyl)-1-phenylpropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress responses or modulate receptor activity in signal transduction pathways .

Comparison with Similar Compounds

  • 1-Bromo-3-(4-methylphenyl)-1-phenylpropan-2-one
  • 1-Iodo-3-(4-methylphenyl)-1-phenylpropan-2-one
  • 1-Chloro-3-(4-methoxyphenyl)-1-phenylpropan-2-one

Comparison: 1-Chloro-3-(4-methylphenyl)-1-phenylpropan-2-one is unique due to the presence of the chloro group, which imparts distinct reactivity compared to its bromo and iodo analogs. The chloro derivative is generally more stable and less reactive than the bromo and iodo counterparts, making it suitable for specific synthetic applications . The methoxy-substituted analog exhibits different electronic properties, influencing its reactivity and applications .

Properties

CAS No.

90176-71-9

Molecular Formula

C16H15ClO

Molecular Weight

258.74 g/mol

IUPAC Name

1-chloro-3-(4-methylphenyl)-1-phenylpropan-2-one

InChI

InChI=1S/C16H15ClO/c1-12-7-9-13(10-8-12)11-15(18)16(17)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3

InChI Key

DYLDYRCRZKHEGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)C(C2=CC=CC=C2)Cl

Origin of Product

United States

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